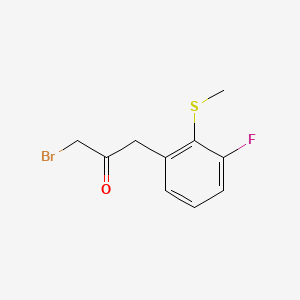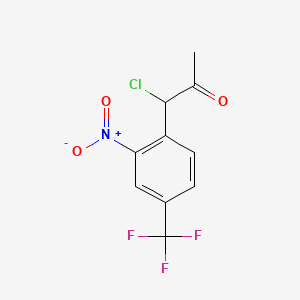
1-Chloro-1-(2-nitro-4-(trifluoromethyl)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(2-nitro-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8ClF3NO3. This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-nitro-4-(trifluoromethyl)phenyl)propan-2-one typically involves the nitration of 1-chloro-4-(trifluoromethyl)benzene followed by a Friedel-Crafts acylation reaction. The nitration process introduces the nitro group into the aromatic ring, and the Friedel-Crafts acylation attaches the propan-2-one moiety. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1-Chloro-1-(2-nitro-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium amide (NaNH2), thiourea.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Carboxylic acids: Formed by the oxidation of the compound.
Substituted derivatives: Formed by nucleophilic substitution reactions.
科学的研究の応用
1-Chloro-1-(2-nitro-4-(trifluoromethyl)phenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1-Chloro-1-(2-nitro-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
類似化合物との比較
Similar Compounds
1-Chloro-2-nitro-4-(trifluoromethyl)benzene: Similar structure but lacks the propan-2-one moiety.
1-Chloro-4-nitro-2-(trifluoromethyl)benzene: Similar structure but with different substitution pattern on the benzene ring.
2-Chloro-5-nitrobenzotrifluoride: Contains a trifluoromethyl group and nitro group but lacks the propan-2-one moiety.
Uniqueness
1-Chloro-1-(2-nitro-4-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of both the propan-2-one moiety and the trifluoromethyl group, which confer distinct chemical and physical properties. The combination of these functional groups allows for diverse reactivity and applications in various fields of research.
特性
分子式 |
C10H7ClF3NO3 |
|---|---|
分子量 |
281.61 g/mol |
IUPAC名 |
1-chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3NO3/c1-5(16)9(11)7-3-2-6(10(12,13)14)4-8(7)15(17)18/h2-4,9H,1H3 |
InChIキー |
DEWMYQPBZPLRHV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


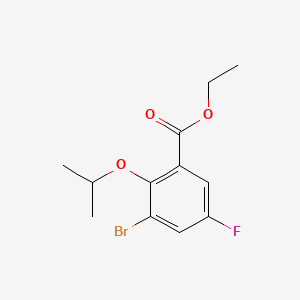

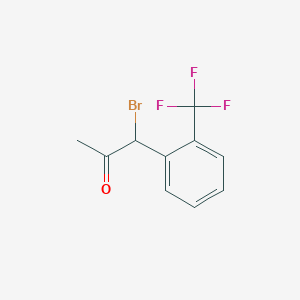
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-7-amine](/img/structure/B14040968.png)

![(3S,4S)-3-Amino-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14040984.png)
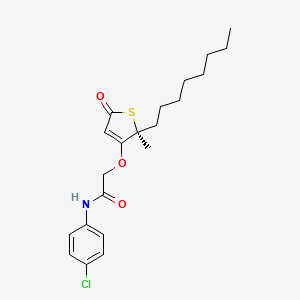
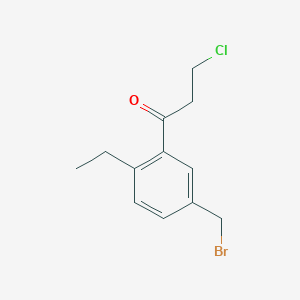
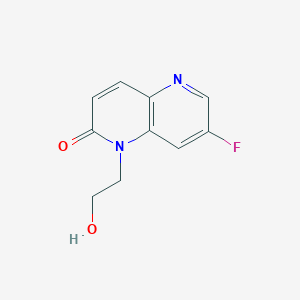

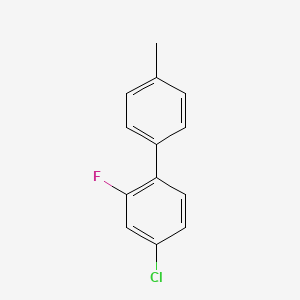
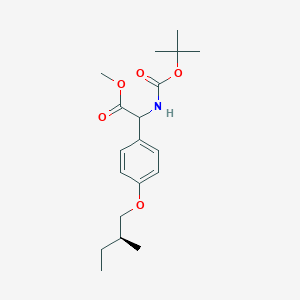
![8-Methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid](/img/structure/B14041026.png)
